![molecular formula C16H21N5O4 B2786692 methyl 3-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 887463-60-7](/img/structure/B2786692.png)
methyl 3-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a complex organic compound Known for its intricate structure, this compound features a core imidazopurin framework, which is part of many bioactive molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of imidazopurin core.
Reactants: 1,7-dimethylxanthine, 1-bromo-8-propylxanthine.
Conditions: Conducted in anhydrous ethanol with potassium carbonate as a base, heated to reflux.
Step 2: : Esterification.
Reactants: Imidazopurin intermediate, methyl bromoacetate.
Conditions: Anhydrous toluene, refluxing with triethylamine.
Industrial Production Methods
In industrial settings, these reactions are scaled up using continuous flow reactors to maintain controlled conditions and higher yields. Catalysts like palladium on carbon may be used to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Forms diketone derivatives.
Reduction: : Produces alcohol derivatives.
Common Reagents and Conditions
Oxidation: : Uses agents like potassium permanganate under acidic conditions.
Reduction: : Sodium borohydride in ethanol.
Major Products Formed
Oxidation results in 2,4-dioxo derivatives.
Reduction yields 3,4-dihydroxypropanoate derivatives.
Applications De Recherche Scientifique
Chemistry
Used as a ligand in metal coordination chemistry due to its ability to donate electrons through nitrogen atoms in its purin ring.
Biology
Investigated as a potential inhibitor for various enzymes involved in nucleic acid metabolism.
Medicine
Potential antiviral agent by disrupting the replication of viral RNA.
Industry
Utilized in the development of specialty polymers due to its rigid structure and functional groups.
Mécanisme D'action
The compound primarily interacts with biological targets through hydrogen bonding and hydrophobic interactions, leading to inhibition of enzyme activities. It may act on key molecular pathways involved in cellular metabolism and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H)-yl)propanoate.
Ethyl 3-(1,7-dimethyl-2,4-dioxo-8-ethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate.
Uniqueness
The propyl group at the 8-position of the purin ring in methyl 3-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate enhances its lipophilicity and interaction with hydrophobic enzyme pockets, making it more effective in certain biological applications compared to its ethyl and methyl analogs. This uniqueness contributes to its distinct pharmacokinetic and pharmacodynamic properties.
This compound is a fine example of the intersection of advanced organic synthesis and applications in various scientific fields. Its potential continues to be explored in research labs worldwide.
Propriétés
IUPAC Name |
methyl 3-(4,7-dimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-5-7-19-10(2)9-21-12-13(17-15(19)21)18(3)16(24)20(14(12)23)8-6-11(22)25-4/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPMINQWNCTDFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Amino-3-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2786609.png)
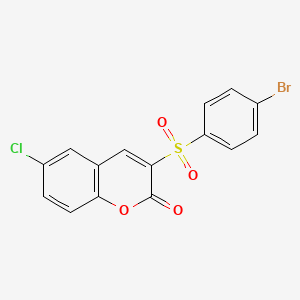
![2,6-dichloro-N-{[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2786614.png)
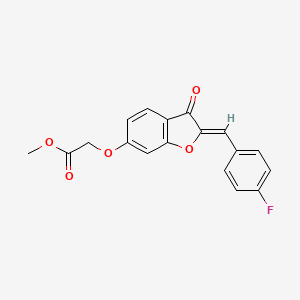
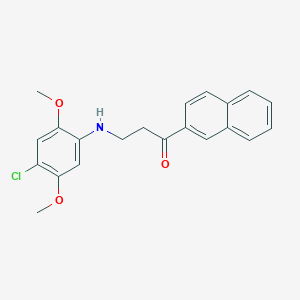
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2786618.png)
![4-[1-(Furan-2-yl)propan-2-yl]morpholine](/img/structure/B2786620.png)
![N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-ethylbutanamide](/img/structure/B2786622.png)
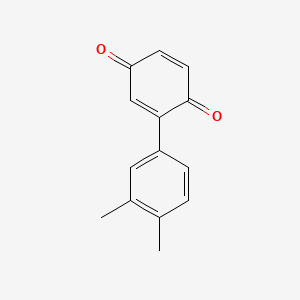
![N-[2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B2786627.png)
![3-Bromo-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine](/img/structure/B2786628.png)
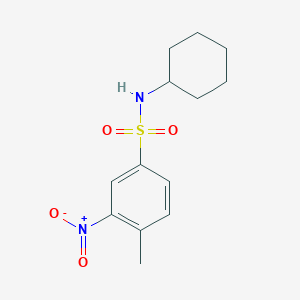
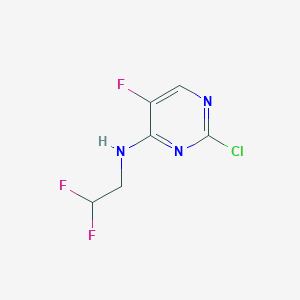
![N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2786631.png)
